[1-(Methylamino)cyclopentyl](4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)cyclopentylmethanol: is an organic compound characterized by a cyclopentyl ring substituted with a methylamino group and a 4-methylphenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)cyclopentylmethanol typically involves the reaction of cyclopentanone with methylamine to form the intermediate [1-(Methylamino)cyclopentyl]methanol. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group or the 4-methylphenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(Methylamino)cyclopentylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, 1-(Methylamino)cyclopentylmethanol could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclopentylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Methylamino)cyclopentylmethanol
- 1-(Methylamino)cyclopentylmethanol
- 1-(Methylamino)cyclopentylmethanol
Comparison: Compared to its analogs, 1-(Methylamino)cyclopentylmethanol is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. The methyl group can affect the compound’s lipophilicity, stability, and overall pharmacokinetic properties, making it distinct from its counterparts.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[1-(methylamino)cyclopentyl]-(4-methylphenyl)methanol |
InChI |
InChI=1S/C14H21NO/c1-11-5-7-12(8-6-11)13(16)14(15-2)9-3-4-10-14/h5-8,13,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
LNKVBEZIACBOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2(CCCC2)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.